molecular formula C8H4BrF3N2 B1529939 2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile CAS No. 1807212-86-7

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile

Cat. No.: B1529939
CAS No.: 1807212-86-7
M. Wt: 265.03 g/mol
InChI Key: WVVPPXMVXYAVOH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula $$ \text{C}8\text{H}4\text{BrF}3\text{N}2 $$. Its IUPAC name derives from the benzonitrile core substituted at the 2-position with an amino group ($$-\text{NH}2$$), the 5-position with bromine ($$-\text{Br}$$), and the 4-position with a trifluoromethyl group ($$-\text{CF}3$$) (Figure 1). The compound is also known by alternative names, including 4-bromo-2-cyano-5-(trifluoromethyl)aniline and 1807212-86-7 (CAS registry number). Its structural uniqueness lies in the strategic placement of electron-withdrawing ($$-\text{CF}3$$, $$-\text{CN}$$) and electron-donating ($$-\text{NH}2$$) groups, which synergistically influence its reactivity and physicochemical properties.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}8\text{H}4\text{BrF}3\text{N}2 $$
Molecular Weight 265.03 g/mol
CAS Registry Number 1807212-86-7
SMILES Notation NC1=CC(=C(C=C1Br)C(F)(F)F)C#N

Historical Context of Discovery and Development

The synthesis of this compound emerged alongside advancements in fluorinated aromatic chemistry during the late 20th and early 21st centuries. Early methodologies for trifluoromethylated benzonitriles, such as those described in Chinese Patent CN1810775B (2006), involved multi-step processes using palladium catalysts and cyanating agents. These methods prioritized regioselectivity and yield optimization, reflecting the growing demand for fluorinated intermediates in pharmaceutical and agrochemical industries. By 2018, improved synthetic routes leveraging transition-metal catalysis and safer reagents were patented (e.g., CN109320433B), underscoring the compound’s industrial relevance.

Significance in Contemporary Chemical Research

This compound occupies a critical niche in medicinal and materials chemistry. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold for drug candidates targeting kinases and GPCRs. Additionally, its electronic profile enables applications in optoelectronics; mixed phenoxazine-carbazole derivatives of fluorinated benzonitriles exhibit thermally activated delayed fluorescence, a property leveraged in organic light-emitting diodes (OLEDs). The bromine atom further allows cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating diversification into complex architectures.

Position Within the Broader Family of Fluorinated Aromatic Compounds

Fluorinated benzonitriles are a subset of aromatic fluorine compounds renowned for their stability and versatility. The substitution pattern of this compound distinguishes it from related structures (Table 2). For instance, 4-amino-5-bromo-2-(trifluoromethyl)benzonitrile (CAS 155255-45-1) features a meta-oriented amino group, altering its electronic interactions. Similarly, 2-bromo-4-(trifluoromethyl)benzonitrile (CAS 35764-15-9) lacks the amino substituent, reducing its hydrogen-bonding potential.

Table 2: Structural Comparison of Fluorinated Benzonitriles

Compound Name CAS Number Substituent Positions
This compound 1807212-86-7 2-NH₂, 4-CF₃, 5-Br
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile 155255-45-1 4-NH₂, 2-CF₃, 5-Br
2-Bromo-4-(trifluoromethyl)benzonitrile 35764-15-9 2-Br, 4-CF₃

Research Trajectory and Scientific Interest Evolution

Initial studies focused on synthetic accessibility, as seen in patents describing bromination-cyanidation sequences. Recent trends emphasize functional applications:

  • Catalysis : Nickel-mediated C–CN bond activation in fluorinated benzonitriles enables carbon-carbon bond formation, critical for fine chemical synthesis.
  • Materials Science : Derivatives with extended π-systems serve as emissive layers in OLEDs, exploiting their tunable electroluminescence.
  • Pharmaceutical Intermediates : The compound’s scaffold is integral to kinase inhibitors, with its bromine atom enabling late-stage diversification via cross-coupling.

This trajectory reflects a shift from methodological development to application-driven innovation, positioning the compound as a cornerstone in fluoroorganic chemistry.

Properties

IUPAC Name

2-amino-5-bromo-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-1-4(3-13)7(14)2-5(6)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVPPXMVXYAVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of a trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more effective in interacting with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in drug discovery, and relevant case studies.

The molecular formula of this compound is C8H4BrF3N2. The trifluoromethyl group (CF3-CF_3), known for its electron-withdrawing properties, plays a crucial role in enhancing the lipophilicity and metabolic stability of the compound.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and preventing normal enzymatic activity.
  • Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways that are critical for cellular function.

The trifluoromethyl group enhances binding affinity through strong interactions with target proteins, which can lead to improved selectivity and potency compared to non-fluorinated analogs .

Antiviral and Antimicrobial Properties

Recent studies have indicated that compounds containing a trifluoromethyl group exhibit significant antiviral activity. For instance, derivatives of benzonitriles have shown promising results against various viral pathogens. The inclusion of the trifluoromethyl moiety has been linked to enhanced efficacy against RNA viruses, including those responsible for significant human diseases .

Case Studies

  • Inhibition of Viral Replication : A study demonstrated that similar compounds could inhibit the replication of viruses such as the hepatitis C virus (HCV) and the influenza virus. The IC50 values for these compounds ranged from 0.54 μM to 3.4 μM, indicating potent antiviral activity .
  • Bacterial Inhibition : Another investigation into the antimicrobial properties revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against multidrug-resistant Gram-positive bacteria . This highlights the potential of this compound as a scaffold for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/EnzymeIC50/MIC (μM/μg/mL)Reference
AntiviralHepatitis C Virus0.54 - 3.4
AntimicrobialGram-positive Bacteria≤0.06
Enzyme InhibitionVarious EnzymesNot specified

Applications in Drug Development

The compound's ability to inhibit specific enzymes and interact with biological receptors positions it as a valuable candidate in drug discovery:

  • Lead Compound Development : Its structural features can be modified to optimize biological activity, leading to the development of new therapeutics targeting viral infections and resistant bacterial strains.
  • Pharmacological Research : Ongoing research aims to elucidate its precise mechanisms and enhance its therapeutic index while minimizing toxicity.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its utility as a building block in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design.

  • Trifluoromethyl Group : The presence of the trifluoromethyl group is crucial as it often improves the pharmacokinetic properties of drugs. Many FDA-approved drugs incorporate this moiety due to its ability to modulate biological activity and enhance metabolic stability .
  • Drug Development : Research has shown that compounds containing the 2-amino-5-bromo-4-(trifluoromethyl) structure can lead to the development of new therapeutic agents, particularly those targeting specific biological pathways such as GABA receptor modulation . For instance, derivatives of this compound have been explored for their potential as anesthetics and analgesics.

Synthesis of Intermediates

2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile serves as an important intermediate in various synthetic pathways:

  • Synthesis of Other Compounds : The compound can be utilized to synthesize other complex molecules through reactions such as nucleophilic substitution and cross-coupling reactions. For example, it can participate in palladium-catalyzed reactions to form more complex aromatic structures .
  • Case Study : In one documented case, researchers synthesized a series of aminobenzothiophene derivatives using this compound as a precursor, demonstrating high yields and efficiency under microwave-assisted conditions . This highlights its versatility in organic synthesis.

Environmental and Safety Considerations

The synthesis processes involving this compound have been optimized for environmental safety:

  • Green Chemistry Approaches : Recent advancements focus on reducing hazardous waste during the synthesis of this compound. For instance, improved methods have been developed that minimize the use of strong acids and toxic reagents, resulting in higher purity products with lower environmental impact .

Comparison with Similar Compounds

4-Amino-2-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₅F₃N₂ .
  • Key Differences: Lacks the bromo substituent at position 3. Retains the amino and trifluoromethyl groups but in different positions (amino at position 4 vs. 2).
  • Applications :
    • Identified as an impurity in bicalutamide synthesis (≤0.1% allowed) due to its structural similarity to drug intermediates .

2-Bromo-5-(trifluoromethyl)aniline

  • Molecular Formula : C₇H₅BrF₃N .
  • Key Differences :
    • Replaces the nitrile (-CN) group with an aniline (-NH₂) group.
    • Lacks substitution at position 4.
  • Reactivity: The absence of the nitrile group limits participation in cyano-based coupling reactions. Aniline functionality may increase susceptibility to oxidation.

4-Nitro-2-(trifluoromethyl)benzonitrile

  • Molecular Formula : C₈H₃F₃N₂O₂ .
  • Key Differences: Substitutes the amino (-NH₂) group with a nitro (-NO₂) group at position 4. Bromo substituent is absent.
  • Electronic Effects: Nitro group intensifies electron withdrawal, making the aromatic ring more electrophilic than the amino-containing analog.
  • Applications :
    • Likely used in explosives or dye synthesis due to nitro functionality.

4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile

  • Molecular Formula : C₈H₆BrFN₂ .
  • Key Differences :
    • Adds fluoro (-F) at position 2 and methyl (-CH₃) at position 5.
    • Trifluoromethyl group is absent.
  • Steric and Electronic Effects :
    • Methyl group increases steric bulk, while fluoro enhances electron withdrawal.
    • Lacks the strong electron-withdrawing effect of -CF₃.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Purity (%) Applications/Notes
2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile C₈H₅BrF₃N₂ -NH₂ (2), -Br (5), -CF₃ (4) Nitrile, Amino, CF₃ N/A Pharmaceutical intermediates
4-Amino-2-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ -NH₂ (4), -CF₃ (2) Nitrile, Amino, CF₃ N/A Bicalutamide impurity (≤0.1%)
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N -Br (2), -CF₃ (5), -NH₂ (1) Aniline, CF₃ N/A Halogenated aromatic amine precursor
4-Nitro-2-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ -NO₂ (4), -CF₃ (2) Nitrile, Nitro, CF₃ 95 Explosive/dye synthesis
4-Amino-3-bromo-2-fluoro-5-methylbenzonitrile C₈H₆BrFN₂ -NH₂ (4), -Br (3), -F (2), -CH₃ (5) Nitrile, Amino, Halogens N/A Multi-halogenated specialty chemical

Key Research Findings

Electronic Effects: The trifluoromethyl group in this compound significantly lowers the LUMO energy, enhancing electrophilic substitution reactivity compared to non-CF₃ analogs . The amino group counterbalances electron withdrawal, enabling selective functionalization at position 5 (bromo site) .

Pharmaceutical Relevance: Brominated analogs like this compound are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl pharmacophores . Non-brominated derivatives (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) are tightly regulated in drug formulations due to toxicity risks .

Synthetic Challenges :

  • Bromine’s steric bulk in the target compound complicates purification, often requiring chromatographic techniques to achieve >95% purity .

Preparation Methods

Starting Material

  • m-Trifluoromethyl fluorobenzene is commonly used as the initial substrate due to its availability and suitable substitution pattern for further functionalization.

Step 1: Selective Bromination

  • Reagents and Conditions:

    • Brominating agent: Dibromohydantoin (C5H6Br2N2O2)
    • Solvent: Glacial acetic acid
    • Catalyst/acid: Vitriol oil (concentrated sulfuric acid)
    • Reaction temperature: Reflux conditions with stirring
    • Reaction time: 5–7 hours
    • Molar ratios: Dibromohydantoin to substrate approx. 0.6:1
    • Acetic acid consumption: 4–5 L per kg of substrate
    • Vitriol oil weight ratio: 5–20% relative to substrate
  • Outcome:

    • Produces 4-fluoro-2-(trifluoromethyl)bromobenzene with purity >98%
    • Yield: ~73–75% total yield after all steps
    • The reaction is characterized by regioselective bromination at the desired position on the aromatic ring.

Step 2: Cyanation (Cyanide Group Introduction)

  • Reagents and Conditions:

    • Cyanide source: Cuprous cyanide (CuCN)
    • Solvent: Quinoline
    • Reaction: Stirring and reflux for about 20 hours
    • Molar ratio CuCN to brominated intermediate: 1–1.1:1
    • Quinoline consumption: 3–5 L per kg of brominated intermediate
  • Outcome:

    • Replacement of bromine by cyano group to form 4-fluoro-2-(trifluoromethyl)benzonitrile
    • Steam distillation used to isolate the product
    • High conversion efficiency with minimized by-products.

Step 3: Amination (Amino Group Introduction)

  • Reagents and Conditions:

    • Ammonia source: Liquid ammonia
    • Solvent: Alcohol (e.g., ethanol)
    • Reaction conditions: Aminolysis substitution under controlled temperature and stirring
  • Outcome:

    • Amino group replaces fluorine to yield 2-amino-5-bromo-4-(trifluoromethyl)benzonitrile
    • Product purity >99%
    • The process is efficient and yields a consistent product color and purity.

Alternative Cyanation Method Using Catalysts

  • A related cyanation method for trifluoromethyl-substituted benzonitriles employs catalysts such as cuprous bromide and methylimidazole ionic liquids in N-methyl-2-pyrrolidone solvent at elevated temperatures (185–195 °C) under nitrogen atmosphere.

  • This method improves selectivity and conversion rates (up to 95%) and reduces costs by employing staged temperature control and dual catalysts.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Reaction Time Temperature Yield/Purity Notes
Bromination Dibromohydantoin, glacial acetic acid, vitriol oil 5–7 hours Reflux >98% purity Regioselective bromination at desired site
Cyanation Cuprous cyanide, quinoline ~20 hours Reflux High conversion Steam distillation for isolation
Amination Liquid ammonia, ethanol Variable Controlled heating >99% purity Aminolysis substitution
Alternative Cyanation Cuprous bromide, methylimidazole ionic liquid, NMP 5–9 hours 185–195 °C ~95% conversion Catalytic method with improved selectivity

Research Findings and Advantages of the Described Methods

  • The described three-step process is characterized by:

  • The catalytic cyanation method using methylimidazole ionic liquids offers:

    • Enhanced selectivity and conversion
    • Reduced catalyst load and reaction cost
    • Potential applicability for related trifluoromethylated aromatic nitriles.

Q & A

Q. Key Considerations :

  • Monitor regioselectivity during bromination to avoid competing substitutions.
  • Use anhydrous conditions for trifluoromethylation to prevent hydrolysis of intermediates.

Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Answer:
The trifluoromethyl group at the 4-position exerts strong electron-withdrawing effects, activating the ring for nucleophilic substitution at the bromine site (5-position). However, steric hindrance from the trifluoromethyl and amino groups may limit accessibility for bulky catalysts.

Q. Experimental Design :

  • Compare reaction rates of Suzuki-Miyaura coupling using Pd catalysts with varying ligand sizes (e.g., PPh₃ vs. XPhos) .
  • Analyze substituent effects via Hammett plots using derivatives with varying electron-donating/withdrawing groups .

Data Contradiction Example :
If coupling yields drop unexpectedly, consider steric hindrance overriding electronic activation. Adjust ligand choice or reaction temperature to mitigate this .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., para-substituted trifluoromethyl groups show distinct splitting) .
    • ¹⁹F NMR : Verify trifluoromethyl group integrity (δ ~ -60 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~279 Da for C₈H₅BrF₃N₂) .
  • HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities like dehalogenated byproducts .

Advanced: How does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Answer:
The bromine and amino groups make it a versatile building block:

  • Bromine : Participate in cross-coupling to install aryl/heteroaryl moieties for drug candidates (e.g., kinase inhibitors) .
  • Amino Group : Enable derivatization via acylation or sulfonylation to enhance bioactivity .

Case Study :
In bicalutamide synthesis, analogs with trifluoromethyl and amino groups are intermediates. HPLC methods (as in USP standards) can monitor residual impurities like 4-amino-2-(trifluoromethyl)benzonitrile .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitrile group.
  • Moisture Sensitivity : The trifluoromethyl group may hydrolyze under acidic/alkaline conditions; use desiccants and inert atmospheres .
  • Thermal Stability : DSC/TGA analysis can determine decomposition thresholds (typically >150°C for similar nitriles) .

Advanced: How can computational methods predict its biological activity?

Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., enzymes) using software like AutoDock. The trifluoromethyl group enhances binding via hydrophobic interactions .
  • QSAR Studies : Correlate substituent electronic parameters (σ, π) with bioactivity data from analogs. For example, electron-withdrawing groups may improve binding to electron-rich active sites .

Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition).

Advanced: What strategies resolve contradictions in synthetic yield data across studies?

Answer:
Root Causes :

  • Variability in catalyst loading or purity of starting materials.
  • Undetected side reactions (e.g., dehalogenation during amination).

Q. Methodological Solutions :

  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent, stoichiometry) systematically .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Example : If yields drop in scaled-up syntheses, investigate mass transfer limitations or catalyst deactivation .

Basic: How does this compound compare to structurally similar benzonitrile derivatives?

Answer:

Compound Key Differences Impact on Reactivity
2-Amino-4-bromo-5-(trifluoromethyl)benzonitrileBromine at 4-positionAlters cross-coupling regioselectivity
3-Amino-5-bromo-2-(trifluoromethyl)benzonitrileAmino at 3-positionReduces steric hindrance for nucleophilic substitution
2-Chloro-5-(trifluoromethyl)benzonitrileChlorine instead of bromine/aminoLower reactivity in coupling reactions

Data derived from comparative studies on trifluoromethyl-substituted aromatics .

Advanced: What mechanistic insights explain its participation in multicomponent reactions?

Answer:
The cyano group acts as a directing group, while the trifluoromethyl and bromo substituents modulate electronic density. For example:

  • Nitrile Involvement : Can undergo cycloaddition or act as a ligand in transition metal-catalyzed reactions .
  • Catalytic Pathways : Titanium or palladium catalysts may facilitate coupling with alkynes or nitriles, as seen in related systems .

Q. Experimental Validation :

  • Isotopic labeling (¹⁵N) to track nitrile participation in product formation.
  • Kinetic studies to distinguish between radical vs. polar mechanisms .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Toxicity : Potential acute toxicity (LD₅₀ data for similar nitriles: ~300 mg/kg in rodents). Use PPE (gloves, goggles) .
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline peroxide before disposal.
  • Spill Management : Absorb with vermiculite and treat with sodium hypochlorite to degrade cyanide byproducts .

Retrosynthesis Analysis

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2-Amino-5-bromo-4-(trifluoromethyl)benzonitrile
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